8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid 8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968607
InChI: InChI=1S/C10H5FO4/c11-7-3-1-2-5-6(10(13)14)4-8(12)15-9(5)7/h1-4H,(H,13,14)
SMILES:
Molecular Formula: C10H5FO4
Molecular Weight: 208.14 g/mol

8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid

CAS No.:

Cat. No.: VC15968607

Molecular Formula: C10H5FO4

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid -

Specification

Molecular Formula C10H5FO4
Molecular Weight 208.14 g/mol
IUPAC Name 8-fluoro-2-oxochromene-4-carboxylic acid
Standard InChI InChI=1S/C10H5FO4/c11-7-3-1-2-5-6(10(13)14)4-8(12)15-9(5)7/h1-4H,(H,13,14)
Standard InChI Key NNBHCPLAHAKKSL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)F)OC(=O)C=C2C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The molecular structure of 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid (C₁₀H₅FO₄) features a bicyclic chromene core with three distinct functional groups:

  • Fluorine at the 8-position, enhancing electronegativity and influencing intermolecular interactions.

  • Ketone at the 2-position, contributing to resonance stabilization and reactivity.

  • Carboxylic acid at the 4-position, enabling salt formation and hydrogen bonding.

Comparative analysis with analogues like 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid reveals that the positional isomerism of the carboxylic acid group significantly alters electronic distribution and solubility profiles.

Crystallographic and Spectroscopic Data

While crystallographic data for the 4-carboxylic acid variant remains unreported, infrared (IR) and nuclear magnetic resonance (NMR) spectra for related compounds suggest:

  • IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and 1250 cm⁻¹ (C-F stretch).

  • ¹H NMR: Deshielded aromatic protons adjacent to the fluorine atom (δ 7.2–7.8 ppm) and a singlet for the chromene ring proton (δ 6.3–6.5 ppm).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid is hypothesized to follow routes analogous to those of its 3-carboxylic acid isomer :

CompoundFluorine PositionCarboxylic Acid PositionKey ReagentsYield (%)
8-Fluoro-2-oxo-2H-chromene-3-carboxylic acid83KMnO₄, H₂SO₄65–70
6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde 6Vitride, HCl85–90
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid73CrO₃, Acetic acid55–60

Challenges in Purification

The polar carboxylic acid group complicates isolation, necessitating techniques like:

  • Recrystallization from ethanol-water mixtures.

  • Column chromatography using silica gel and ethyl acetate/hexane eluents .

Physicochemical and Biochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited in water (≈2 mg/mL at 25°C).

  • Stability: Degrades above 200°C, with susceptibility to photodegradation under UV light .

Biological Activity

While direct studies on 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid are lacking, structurally related compounds exhibit:

  • Anticancer Effects: Inhibition of monocarboxylate transporters (MCT1/MCT4), disrupting lactate shuttling in cancer cells.

  • Antimicrobial Activity: Disruption of bacterial DNA gyrase and fungal cytochrome P450 enzymes.

Research Gaps and Future Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and reduce purification steps.

  • Biological Screening: Evaluation of MCT inhibition efficacy and pharmacokinetics in vivo.

  • Material Science Applications: Exploration as a ligand in metal-organic frameworks (MOFs) for catalytic uses.

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